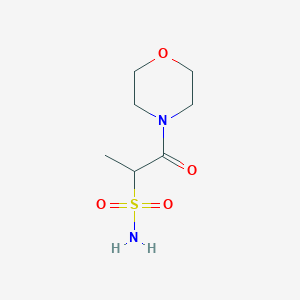
1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide typically involves the reaction of morpholine with a suitable sulfonyl chloride. One common method involves the reaction of morpholine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where morpholine and propane-2-sulfonyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-1-oxopropane-2,3-dione: This compound has a similar structure but contains an additional carbonyl group.
1-(Morpholin-4-yl)-1-oxopropane-2-thiol: This compound has a thiol group instead of a sulfonamide group.
Uniqueness
1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide is unique due to its specific combination of a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-morpholin-4-yl-1-oxopropane-2-sulfonamide |
InChI |
InChI=1S/C7H14N2O4S/c1-6(14(8,11)12)7(10)9-2-4-13-5-3-9/h6H,2-5H2,1H3,(H2,8,11,12) |
InChI Key |
KDBJZZWMWCDOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13212695.png)
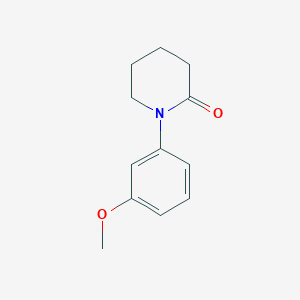
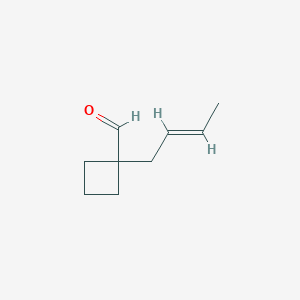
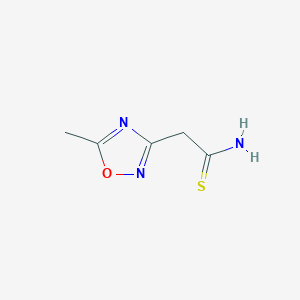
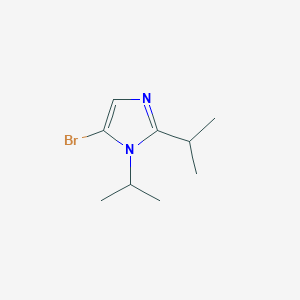
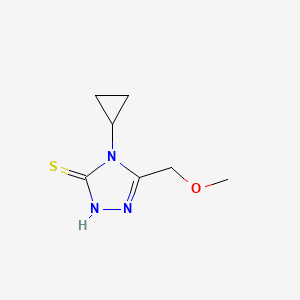
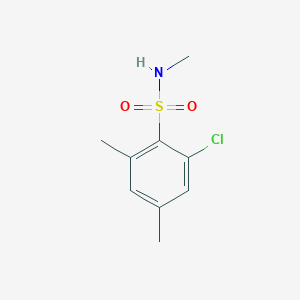

![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13212749.png)
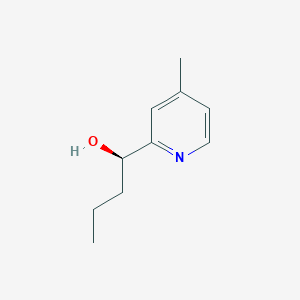
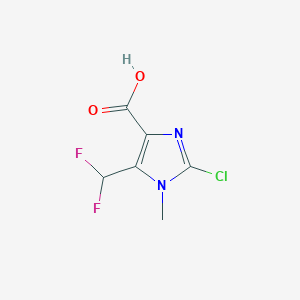
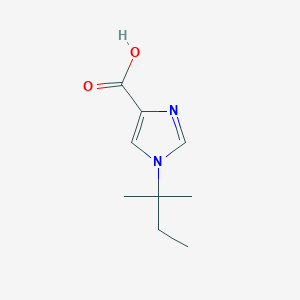
![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13212766.png)

